Cas no 79-92-5 (DL-Camphene)

DL-Camphene structure
DL-Camphene structure
DL-Camphene
79-92-5
C10H16
136.234043121338
MFCD00066603
34190
6616

DL-Camphene Properties

Names and Identifiers

    • Camphene
    • 2,2-Dimethyl-3-methylene-bicyclo[2.2.1]heptane
    • 2,2-Dimethyl-3-methylene norbornane
    • 3,3-Dimethyl-2-methylene-norcamphane
    • 2,2-dimethyl-3-methylene-norbornane
    • 2,2-dimethyl-3-methylidenebicyclo<2.2.1>heptane
    • 2-tert-butylacrolein
    • 2-tert-Butyl-acrylaldehyd
    • 2-tert-butyl-acrylaldehyde
    • 2-tert-butylpropenal
    • 3,3-dimethyl-2-methylenebutanal
    • 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
    • 3,3-dimethyl-2-methylenenorbornane
    • 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • DL-Camphene
    • 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane (ACI)
    • Camphene (8CI)
    • (±)-Camphene
    • 2,2-Dimethyl-3-methylenenorbornane
    • 2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane
    • 3,3-Dimethyl-2-methylenenorcamphane
    • NSC 4165
    • YS Camphene
    • (+)-Camphene
    • (1R,4S)-(+)-camphene
    • (1R,4S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R,4S)-camphene
    • d-camphene
    • (+)-Comphene
    • Comphene
    • (±)-Camphene (contains ca. 20% Tricyclene)
    • (+/-)-Camphene
    • +Expand
    • MFCD00066603
    • CRPUJAZIXJMDBK-UHFFFAOYSA-N
    • 1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
    • C=C1C(C)(C)C2CC1CC2

Computed Properties

  • 136.12500
  • 0
  • 0
  • 0
  • 136.125
  • 10
  • 177
  • 0
  • 0
  • 2
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.99870
  • 0.00000
  • 1730
  • 1.4551
  • Insoluble
  • 159-160 °C(lit.)
  • 48-52 °C (lit.)
  • Fahrenheit: 84.2 ° f
    Celsius: 29 ° c
  • 2229 | CAMPHENE
  • 0.0042g/l
  • 2000 μg/mL in methanol
  • Colorless or yellowish crystals with camphor odor. [1]
  • 5.5 (H2O, 22℃)(saturated aqueous solution)
  • Insoluble in water, slightly soluble in ethanol, soluble in ether, and miscible in fixed oil. [10]
  • Sensitive to air
  • 0.85 g/mL at 25 °C(lit.)

DL-Camphene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003P5G-25g
Camphene
79-92-5 >78.0%(GC)
25g
$15.00 2024-04-21
A2B Chem LLC
AB71764-25g
Camphene
79-92-5 >78.0%(GC)
25g
$12.00 2024-04-19
Aaron
AR003PDS-500mg
Camphene
79-92-5 95%
500mg
$52.00
abcr
AB114557-50 g
(±)-Camphene, tech. (sum of camphene + fenchene); .
79-92-5
50g
€54.40 2023-06-24
ChromaDex Standards
ASB-00003078-001-1g
CAMPHENE
79-92-5
1g
$294.00
Enamine
EN300-20391-0.05g
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
79-92-5 95%
0.05g
$19.0 2023-09-16
PhytoLab
80063-50mg
D,L-Camphene
79-92-5 ≥ 95.0 %
50mg
€54
S e l l e c k ZHONG GUO
S5590-25mg
Camphene
79-92-5 98%
25mg
¥795.06 2023-10-30
TRC
C165050-1g
DL-Camphene
79-92-5
1g
$ 81.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18040-50g
(±)-Camphene, tech. (sum of camphene + fenchene)
79-92-5
50g
¥225.00 2023-04-13

DL-Camphene Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Decomposition of bornyl benzene and naphthatenesulfonates by heat. The products of hydrolysis of bornyl and menthyl benzene-and naphthalenesulfonates. The influence of solvents on the temperature of decomposition of these bornyl and menthyl sulfonates
Patterson, Thomas S.; et al, Journal of the Chemical Society, 1928, 2464, 2464-72

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Reference
Walden inversion. V. Walden inversion in the formation of ethers
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1940, 543, 230-9

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Chloroform-d ;  2 h, 40 °C
Reference
Activation of primary and secondary benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container
Koster, Jesper M.; et al, Frontiers in Chemistry (Lausanne, 2018, 6,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  45 min, 100 °C
Reference
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine ,  1-Chloromethanesulfonyl chloride
1.2 Solvents: Water
Reference
Chloromethanesulfonate as an efficient leaving group. Rearrangement of the carbon-carbon bond and conversion of alcohols into azides and nitriles
Shimizu, Takeshi; et al, Synthesis, 1999, (8), 1373-1385

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Aniline
Reference
Action of Bornyl Chloride on Aromatic Amines
Ullmann, Fritz; et al, Berichte der Deutschen Chemischen Gesellschaft, 1911, 43, 3202-9

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Benzene ,  Water
Reference
Constitution of Camphene. II. Camphene Hydrochloride and Camphene Hydrate
Aschan, Ossian, Justus Liebigs Annalen der Chemie, 1911, 383, 1-38

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
Reference
New research on camphenes and isomers in the alcohol series
Berthelot, M., Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 1862, 496, 496-500

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1-Chloromethanesulfonyl chloride Solvents: Pyridine ;  0 °C → rt
Reference
Chloromethanesulfonyl chloride
Shimizu, Takeshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Dibromotriphenylphosphorane
Reference
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide
Hodge, Philip; et al, Journal of the Chemical Society, 1984, (2), 195-8

Synthetic Circuit 11

Reaction Conditions
Reference
Isomerism of borneol and isoborneol
Lipp, P., Justus Liebigs Annalen der Chemie, 1930, 480, 298-307

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
Reference
Deoxymercuration with nickel boride
Singhal, G. M.; et al, Indian Journal of Chemistry, 1989, (10), 853-4

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica
Reference
Phosphotungstic acid hydrate
Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Circuit 14

Reaction Conditions
1.1 2 h, rt → 150 °C; 150 °C
Reference
Synthesis of camphene from α-pinene using SO32- functionalized MCM-41 as catalyst
Roman-Aguirre, M.; et al, Applied Catalysis, 2008, 334(1-2), 59-64

Synthetic Circuit 15

Reaction Conditions
Reference
Mechanism of racemization of camphene-8-C14
Roberts, John D.; et al, Journal of the American Chemical Society, 1953, 75, 3165-8

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Reference
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Nickel-catalyzed geminal dimethylation of allylic cyclic dithioketals. A convenient procedure to form a tert-butyl substituent at the olefinic carbon atom
Yuan, Tien Min; et al, Journal of Organic Chemistry, 1992, 57(16), 4550-2

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Reference
Dichlorobis(triphenylphosphine)nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 19

Reaction Conditions
Reference
Rearrangement in borate pyrolysis
Chapman, O.L.; et al, Journal of Organic Chemistry, 1961, 26, 4193-6

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  48 h, 150 °C
Reference
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Water
Reference
Stereochemical investigations of cyclic bases. III. An example of Wagner-Meerwein elimination with a quaternary ammonium salt
McKenna, J.; et al, Journal of the Chemical Society, 1958, 2759, 2759-68

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethanol
Reference
Novel products from Beckmann fragmentation of camphor oxime in polyphosphoric acid
Hill, Richard K.; et al, Tetrahedron, 1988, 44(11), 3405-12

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Reference
Changes in the molecular structure in chemical reactions. III. Reaction of bornylamine and isobornylamine with nitrous acid
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1937, 528, 57-73

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Terpenes and ether oils. 19. Studies in the camphor and fenchone series
Wallach, O., Justus Liebigs Annalen der Chemie, 1892, 326, 326-376

Synthetic Circuit 26

Reaction Conditions
Reference
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

Synthetic Circuit 27

Reaction Conditions
1.1 Solvents: Methanol ,  Nitrogen
Reference
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Methanol ,  Nitrogen
Reference
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: Cuprate(1-), dimethyl-, lithium
Reference
Some unusual aspects of organocopper chemistry: lithium organocuprate reaction with some neopentylic p-tosylate esters
Posner, Gary H.; et al, Journal of Organometallic Chemistry, 1979, 177(1), 299-307

DL-Camphene Raw materials

DL-Camphene Preparation Products

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